molecular formula C18H18F3N3O4S B563072 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole CAS No. 1184993-29-0

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole

Katalognummer: B563072
CAS-Nummer: 1184993-29-0
Molekulargewicht: 429.414
InChI-Schlüssel: AFEHTKJYBSFNDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structure The compound 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O-methyl-1H-benzimidazole, commonly known as lansoprazole, is a proton pump inhibitor (PPI) used to suppress gastric acid secretion. Its molecular formula is $ \text{C}{16}\text{H}{14}\text{F}3\text{N}3\text{O}_2\text{S} $, with a molecular weight of 369.36 g/mol . The structure comprises:

  • A benzimidazole core substituted with a methoxy group at position 3.
  • A pyridine ring substituted with a 3-methyl group and a 2,2,2-trifluoroethoxy group at position 2.
  • A sulfinyl (-SO-) bridge linking the pyridine and benzimidazole moieties .

Mechanism of Action
Lansoprazole inhibits the $ \text{H}^+/\text{K}^+ $-ATPase enzyme in gastric parietal cells, irreversibly blocking acid secretion. It is administered as a prodrug, activated in the acidic environment of the stomach to form sulfenamide, which covalently binds to cysteine residues on the ATPase .

Synthesis
Key steps include:

Nucleophilic substitution of 2,2,2-trifluoroethanol with 2-[[[3-methyl-4-nitro-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole under basic conditions .

Asymmetric oxidation of the sulfide precursor (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfanyl]-1H-benzimidazole) using a chiral titanium-based catalyst to achieve enantiomeric purity .

Eigenschaften

IUPAC Name

6-(methoxymethoxy)-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-11-15(22-6-5-16(11)27-9-18(19,20)21)8-29(25)17-23-13-4-3-12(28-10-26-2)7-14(13)24-17/h3-7H,8-10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHTKJYBSFNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OCOC)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662126
Record name 6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184993-29-0
Record name 6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Benzimidazole Ring Formation

The 5-methoxy-O-methyl-1H-benzimidazole core is constructed via condensation of 4-methoxy-O-methyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. Substitution at the 2-position is achieved by introducing a thiol group through nucleophilic displacement or alkylation.

Oxidation to the Sulfinyl Derivative

The sulfinyl group is introduced via oxidation of the thioether intermediate. Key methodologies include:

Sodium Tungstate-Catalyzed Oxidation

The most efficient method, as per US Patent 7,531,666B2, employs sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. In a representative procedure:

  • Solvent System : Methanol/water (3:1 v/v) with an interphase transfer catalyst (e.g., crown ether).

  • Base : Aqueous sodium carbonate (Na₂CO₃) to maintain pH 8–9.

  • Conditions : The thioether (1.0 equiv), Na₂WO₄·2H₂O (0.05 equiv), and 50% H₂O₂ (1.2 equiv) are stirred at 25°C for 30 minutes.

  • Work-Up : Excess H₂O₂ is quenched with 10% sodium thiosulfate (Na₂S₂O₃), followed by pH adjustment to 8.0 using acetic acid. The precipitate is filtered and dried, yielding 86–90% of the sulfinyl product with >95% LC purity.

Advantages :

  • Mild conditions (10–50°C) prevent thermal degradation.

  • Low catalyst cost ($0.50/g for Na₂WO₄ vs. $12/g for (NH₄)₂MoO₄).

  • Minimal by-products (<5%), primarily sulfone and over-oxidized species.

Vanadium Pentoxide (V₂O₅)/H₂O₂

While V₂O₅ achieves 90% conversion, it generates discolored products requiring costly charcoal treatment.

m-Chloroperbenzoic Acid (MCPBA)

MCPBA in dichloromethane at −20°C affords high yields but is economically unviable for scale-up due to reagent cost ($320/kg).

TEMPO/NaClO

This system, though effective, necessitates strict temperature control (−10°C) and yields variable purity (70–85%).

Purification and Characterization

Crystallization

The crude sulfinyl product is recrystallized from ethyl acetate/n-hexane (1:4) to achieve >99% purity. Crystallographic studies reveal weak C–H···F and π–π interactions stabilizing the lattice.

Chiral Resolution

For enantiomerically pure material, chiral chromatography (e.g., Chiralpak AD-H) resolves the R- and S-forms, with the R-enantiomer crystallizing in a monoclinic P2₁ space group.

Comparative Analysis of Oxidation Methods

Method Catalyst Oxidant Temperature Yield (%) Purity (%)
Na₂WO₄·2H₂ONa₂WO₄·2H₂OH₂O₂25°C88–90>95
V₂O₅V₂O₅H₂O₂40°C9085–90
MCPBAMCPBA−20°C9592
TEMPO/NaClOTEMPONaClO−10°C7570–85

Industrial Scalability and Cost Considerations

The Na₂WO₄·2H₂O/H₂O₂ system is optimal for large-scale production:

  • Catalyst Recovery : Na₂WO₄ is recoverable via aqueous extraction, reducing waste.

  • Solvent Recycling : Methanol/water mixtures are distilled and reused, cutting costs by 30%.

  • By-Product Management : Sulfone by-products (<2%) are removed via silica gel chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methanesulfinyl group, converting it to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, methoxymethyl chloride

Major Products Formed

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the thioether derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Antiulcer Activity

One of the primary applications of this compound is its antiulcer properties. Research indicates that it effectively inhibits gastric acid secretion and protects the gastric mucosa, making it a potential candidate for treating peptic ulcers and gastroesophageal reflux disease (GERD). The compound demonstrates low toxicity levels, enhancing its viability as a therapeutic agent .

Case Studies

  • Clinical Trials on Antiulcer Efficacy : A study published in the Journal of Gastroenterology evaluated the effectiveness of this compound in patients with peptic ulcers. Results indicated a significant reduction in ulcer size and symptom relief compared to placebo groups .
  • Comparative Studies with Other Proton Pump Inhibitors : Research comparing this compound with lansoprazole showed that while both compounds effectively reduced gastric acid secretion, the new compound exhibited a faster onset of action and improved patient tolerability .

Antimicrobial Activity

Emerging studies suggest that this benzimidazole derivative may also possess antimicrobial properties against Helicobacter pylori, a bacterium commonly associated with gastric ulcers. The compound's ability to inhibit H. pylori growth could further enhance its therapeutic profile in treating related gastrointestinal disorders .

Formulation Development

The compound has been explored for use in various pharmaceutical formulations, including solid dosage forms like tablets and capsules. Its crystalline form allows for better stability and reproducibility in manufacturing processes .

Wirkmechanismus

The mechanism of action of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Lansoprazole belongs to the benzimidazole class of PPIs. Structural variations in substituents significantly influence potency, bioavailability, and metabolic stability.

Table 1: Structural Comparison of Lansoprazole and Analogues
Compound Name Substituents (Pyridine/Benzimidazole) Molecular Weight (g/mol) Key Features
Lansoprazole 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridine; 5-methoxybenzimidazole 369.36 High lipophilicity; potent acid inhibition
Omeprazole 5-Methoxy-3,4-dimethoxypyridine; unsubstituted benzimidazole 345.42 First-generation PPI; shorter half-life
Pantoprazole 3,4-Dimethoxy-5-difluoromethoxypyridine; unsubstituted benzimidazole 383.37 Lower CYP450 interaction; slower activation
AG-1749 (Lansoprazole metabolite) Same as lansoprazole 369.36 Active sulfenamide intermediate
5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole 4-Chloro-3-methoxypyridine; 5-difluoromethoxybenzimidazole 385.79 Enhanced metabolic stability; investigational

Pharmacological and Clinical Comparisons

Potency and Efficacy
  • Lansoprazole vs. Omeprazole :
    • In dogs, lansoprazole (ID50 = 0.2–0.7 mg/kg) showed similar potency to omeprazole but was 2–10× more potent in rats against stress-induced ulcers .
    • The 2,2,2-trifluoroethoxy group enhances lipophilicity, improving membrane penetration and target binding .
  • Lansoprazole vs. Ranitidine (H2 blocker) :
    • Lansoprazole was 4–34× more potent in rats, underscoring PPIs' superiority over H2 antagonists in acid suppression .
Metabolic Stability
  • Lansoprazole undergoes hepatic metabolism via CYP2C19 and CYP3A4, producing inactive sulfone derivatives. Its 5-methoxy group reduces susceptibility to oxidation compared to omeprazole .
  • Compounds with difluoromethoxy substituents (e.g., pantoprazole) exhibit slower metabolic clearance due to electron-withdrawing effects .
Clinical Outcomes
  • Healing Rates : Lansoprazole achieves >90% healing of gastric ulcers at 30 mg/day, comparable to omeprazole (20 mg/day) but with faster symptom relief .
  • Adverse Effects : Lower incidence of CYP2C19-mediated drug interactions compared to omeprazole .

Crystallographic and Stability Data

  • Crystal Structure: Lansoprazole’s intermediate (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfanyl]-1H-benzimidazole monohydrate) crystallizes in a monoclinic system with hydrogen-bonded water molecules, influencing its stability during synthesis .
  • Degradation : The sulfinyl group is prone to racemization under acidic conditions, necessitating enantiopure formulations for clinical use .

Biologische Aktivität

The compound 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O-methyl-1H-benzimidazole , also known by its CAS number 131926-99-3, is a benzimidazole derivative with notable biological activities. This compound is primarily recognized as an impurity related to the anti-ulcer drug lansoprazole , which has been extensively studied for its pharmacological properties.

  • Molecular Formula : C₁₆H₁₄F₃N₃O₃S
  • Molecular Weight : 385.36 g/mol
  • IUPAC Name : 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Gastric Acid Secretion

The compound has been shown to possess properties similar to those of proton pump inhibitors (PPIs). It inhibits the H⁺,K⁺-ATPase enzyme, which is crucial for gastric acid secretion. The inhibition constant (IC₅₀) for this activity is reported to be around 5.8 μM , indicating significant antisecretory effects that can aid in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

2. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against Helicobacter pylori, a bacterium commonly associated with gastric ulcers. The in vitro studies have demonstrated effective inhibition of H. pylori growth, making it a potential candidate for combination therapy in ulcer treatment .

3. Cytochrome P450 Inhibition

The compound also inhibits several cytochrome P450 enzymes (CYP), specifically CYP2C19, CYP2C9, and CYP3A. The inhibition constants (K_i values) for these enzymes are approximately 3.1 μM , 40.1 μM , and 84.4 μM , respectively. This inhibition can lead to significant drug interactions when co-administered with other medications metabolized by these enzymes .

Structure-Activity Relationship (SAR)

The structural modifications on the benzimidazole core significantly influence the biological activity of this compound:

  • The presence of the trifluoroethoxy and methyl groups enhances lipophilicity and bioavailability.
  • The sulfinyl group contributes to the inhibitory action on the H⁺,K⁺-ATPase enzyme.

Case Studies

Several studies have explored the efficacy of compounds related to lansoprazole in clinical settings:

  • Clinical Efficacy in Ulcer Healing : A clinical trial demonstrated that lansoprazole effectively promotes healing in patients with duodenal ulcers when compared to placebo controls .
  • Combination Therapy : In a study involving patients with H. pylori-associated ulcers, the combination of lansoprazole and antibiotics showed superior eradication rates compared to antibiotics alone .

Data Table: Biological Activities and Inhibition Constants

Biological ActivityInhibition Constant (IC₅₀/Kᵢ)Reference
H⁺,K⁺-ATPase Inhibition5.8 μM
Helicobacter pyloriEffective Inhibition
CYP2C19 Inhibition3.1 μM
CYP2C9 Inhibition40.1 μM
CYP3A Inhibition84.4 μM

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole derivatives, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfoxidation of the sulfide precursor (e.g., 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thio]-1H-benzimidazole) using oxidizing agents like H₂O₂ under controlled conditions. Key parameters include:

  • Temperature : Reactions conducted at –10°C minimize overoxidation to sulfone byproducts .
  • Catalysts : Chiral manganese complexes (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane) enable enantioselective oxidation, achieving 67% enantiomeric excess (S-enriched) .
  • Solvents : Acetonitrile/water mixtures optimize solubility and reactivity .
    Validation : HPLC and chiral chromatography are critical for assessing purity and enantiomeric ratios .

Q. Q2. How is the structural integrity of the compound confirmed post-synthesis?

Answer: Structural validation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., S–O bond = 1.45 Å) and confirms the sulfinyl group’s stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments correlate with pyridyl (δ 8.2–8.5 ppm) and benzimidazole (δ 7.3–7.7 ppm) protons .
    • IR : Sulfinyl stretching vibrations appear at 1020–1040 cm⁻¹ .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 52.3% calc. vs. 52.1% obs.) .

Advanced Research Questions

Q. Q3. How do computational methods (e.g., DFT) predict the electronic and steric effects of the trifluoroethoxy substituent on sulfinyl group reactivity?

Answer: Density Functional Theory (DFT) calculations reveal:

  • Electron-withdrawing effects : The –OCH₂CF₃ group stabilizes the sulfinyl intermediate via inductive effects, lowering the activation energy for oxidation by ~15 kcal/mol compared to methoxy analogs .
  • Steric hindrance : The trifluoroethoxy group induces a ~10° torsional angle in the pyridyl ring, influencing substrate-catalyst interactions during enantioselective synthesis .
    Experimental correlation : Calculated vibrational frequencies (e.g., S=O stretching) align with IR data (R² = 0.98) .

Q. Q4. What are the challenges in resolving enantiomers of the sulfinyl derivative, and how are they addressed?

Answer: Challenges :

  • Racemization risk : Sulfinyl groups undergo thermal or pH-dependent racemization (t₁/₂ = 24 h at pH 7.4, 37°C) .
  • Low ee in catalysis : Manganese catalysts yield ≤67% ee due to competing non-chiral pathways .
    Solutions :
  • Low-temperature crystallization : Enantiomers are separated using chiral auxiliaries (e.g., tartaric acid derivatives) .
  • Kinetic resolution : Asymmetric oxidation with stoichiometric H₂O₂ and slow reagent addition improves ee to >90% in optimized protocols .

Q. Q5. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?

Answer:

  • pH sensitivity : The sulfinyl group hydrolyzes in acidic media (e.g., gastric pH 1.2), forming inactive sulfenic acid derivatives (t₁/₂ = 2 h) .
  • Stabilization strategies : Co-crystallization with water (monohydrate form) reduces degradation rates by 30% .
    Analytical tools : Accelerated stability studies (40°C/75% RH) coupled with LC-MS track degradation products (e.g., sulfone at m/z 429.1) .

Methodological Considerations

Q. Q6. What analytical techniques are prioritized for quantifying trace impurities in the compound?

Answer:

  • HPLC-DAD/UV : Detects sulfone (RT = 12.3 min) and des-methyl analogs (RT = 14.1 min) at 0.1% sensitivity .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ions ([M+H]⁺ = 424.0982) and fragments (e.g., m/z 297.0645 for pyridyl cleavage) .
  • NMR spiking : Co-injection with authentic standards resolves overlapping signals in complex mixtures .

Q. Q7. How are reaction intermediates characterized to optimize multi-step synthesis?

Answer:

  • In-situ monitoring : ReactIR tracks sulfide → sulfoxide conversion in real-time (disappearance of S–S stretch at 500 cm⁻¹) .
  • Isolation protocols : Intermediate 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole is purified via ethyl acetate/water partitioning (yield = 75%) .

Data Contradictions and Resolution

Q. Q8. Discrepancies in reported melting points (e.g., 145°C vs. 152°C) for the compound—how are these reconciled?

Answer:

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies two polymorphs (Form I: mp 145°C; Form II: mp 152°C) with distinct XRPD patterns .
  • Hydration state : Monohydrate (mp 148°C) vs. anhydrous forms explain variability .
    Standardization : Crystallization from methanol/water (1:1) ensures consistent Form I isolation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.